4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one
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Overview
Description
4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This compound is characterized by the presence of a naphthalen-1-ylmethyl group attached to the phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one typically involves the reaction of phthalazinone with naphthalen-1-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional functional groups, while reduction may lead to the formation of reduced phthalazinone compounds.
Scientific Research Applications
4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,1-di(phthalazin-1-yl)hydrazine: Another phthalazine derivative with different substituents.
Phthalazinone: The parent compound without the naphthalen-1-ylmethyl group.
Uniqueness
4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
87849-90-9 |
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Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C19H14N2O/c22-19-17-11-4-3-10-16(17)18(20-21-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,21,22) |
InChI Key |
ZKLZDGAZFKPCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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